molecular formula C13H10O5 B1590391 2,3',4,4'-Tetrahydroxybenzophenone CAS No. 61445-50-9

2,3',4,4'-Tetrahydroxybenzophenone

Cat. No.: B1590391
CAS No.: 61445-50-9
M. Wt: 246.21 g/mol
InChI Key: UQQYIAVMUUJWGX-UHFFFAOYSA-N
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Description

2,3’,4,4’-Tetrahydroxybenzophenone is used as the raw material of ultraviolet absorbers in cosmetics, plastics, resins, and rubber. It is also used as pharmaceutical intermediates and light-sensitive materials .


Physical and Chemical Properties Analysis

2,3’,4,4’-Tetrahydroxybenzophenone is a solid at 20°C. It has a molecular weight of 246.22 and is soluble in methanol and tetrahydrofuran . It’s also used as an effective UV stabilizer and absorber in the field of polymer chemistry .

Scientific Research Applications

Synthesis of Mesomorphic Materials

A study by Schultz et al. (2001) describes the synthesis of several tetraphenylethenes with lipophilic side chains, utilizing a strategy that includes a McMurry coupling of 4,4′-dimethoxybenzophenone, followed by demethylation and esterification. This research highlights the application in developing materials with hexagonal columnar mesophases, indicating potential uses in liquid crystal technology and advanced functional materials (Schultz, Diele, Laschat, & Nimtz, 2001).

Development of Metal Complexes

Kunert et al. (2019) synthesized a tetradentate ligand based on (1-imidazolium-3,5-di tert-butylphenol) units chelated to group 10 metal ions (Ni(II), Pd(II), Pt(II)), showcasing the potential of 2,3',4,4'-Tetrahydroxybenzophenone derivatives in creating stable metal-radicals and nickel(III) complexes. These complexes display unique electronic and magnetic properties, suggesting applications in materials science and catalysis (Kunert, Philouze, Jarjayes, & Thomas, 2019).

Environmental Transformation Studies

Genthner, Townsend, and Chapman (1989) investigated the anaerobic transformation of phenol to benzoate, employing isomeric fluorophenols as analogues. This study provides insights into environmental degradation pathways of phenolic compounds, including derivatives of this compound, and their potential impact on water quality and pollution control (Genthner, Townsend, & Chapman, 1989).

Mechanism of Action

Target of Action

The primary target of 2,3’,4,4’-Tetrahydroxybenzophenone is the tyrosinase enzyme, which plays a crucial role in melanin synthesis .

Mode of Action

2,3’,4,4’-Tetrahydroxybenzophenone interacts with the tyrosinase enzyme, acting as a weak inhibitor . It hinders the hydroxylation process, preventing the formation of fully functional melanin . Interestingly, despite its structural similarity to substrates, it cannot undergo hydroxylation itself, confirming its role as an inhibitory compound rather than an alternative substrate . Additionally, it promotes the conversion of dopachrome to melanin .

Biochemical Pathways

2,3’,4,4’-Tetrahydroxybenzophenone affects the melanin biosynthesis pathway . By inhibiting the tyrosinase enzyme and accelerating the conversion of dopachrome to melanin, it influences the production of melanin .

Pharmacokinetics

In terms of pharmacokinetics, 2,3’,4,4’-Tetrahydroxybenzophenone undergoes biotransformation in the body and is mainly metabolized by tissues other than the liver . The concentration of 2,3’,4,4’-Tetrahydroxybenzophenone and its metabolites peak at 30 minutes after application and gradually decrease . 2,3’,4,4’-Tetrahydroxybenzophenone is rapidly eliminated, while its metabolites are excreted in high amounts .

Result of Action

The molecular and cellular effects of 2,3’,4,4’-Tetrahydroxybenzophenone’s action include the inhibition of melanin synthesis and the promotion of dopachrome conversion to melanin . This results in a change in melanin production, which can affect skin pigmentation .

Safety and Hazards

2,3’,4,4’-Tetrahydroxybenzophenone can cause skin and eye irritation. In case of contact, it’s recommended to wash off immediately with soap and plenty of water. If symptoms persist, medical advice should be sought .

Future Directions

While specific future directions for 2,3’,4,4’-Tetrahydroxybenzophenone are not mentioned in the search results, its use as a UV absorber suggests potential applications in industries that require protection from UV radiation, such as cosmetics and plastics .

Biochemical Analysis

Biochemical Properties

2,3’,4,4’-Tetrahydroxybenzophenone plays a significant role in biochemical reactions, particularly in the biosynthesis of xanthones. It interacts with enzymes such as xanthone synthases, which are cytochrome P450 oxidases. These enzymes catalyze the regioselective oxidative phenol coupling of 2,3’,4,4’-Tetrahydroxybenzophenone to form xanthones . The compound also requires NADPH and O2 for these reactions, indicating its involvement in oxidative processes.

Cellular Effects

In various cell cultures, 2,3’,4,4’-Tetrahydroxybenzophenone has been shown to influence cell function significantly. For instance, in the cell cultures of Centaurium erythraea and Hypericum androsaemum, it undergoes intramolecular coupling to form different xanthone isomers . These reactions are crucial for the biosynthesis of xanthones, which have various pharmacological properties, including cytotoxic and antitumor activities . The compound’s influence on cell signaling pathways, gene expression, and cellular metabolism is evident from its role in these biosynthetic processes.

Molecular Mechanism

The molecular mechanism of 2,3’,4,4’-Tetrahydroxybenzophenone involves its interaction with cytochrome P450 oxidases, which catalyze its conversion to xanthones through oxidative phenol coupling . This process is highly regioselective and depends on the presence of NADPH and O2. The compound’s binding interactions with these enzymes and its role in enzyme activation are critical for its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3’,4,4’-Tetrahydroxybenzophenone have been observed to change over time. The compound’s stability and degradation are essential factors in its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, making it a valuable tool for biochemical research .

Dosage Effects in Animal Models

The effects of 2,3’,4,4’-Tetrahydroxybenzophenone vary with different dosages in animal models. At lower doses, the compound exhibits beneficial biochemical activities, while higher doses may lead to toxic or adverse effects. For example, studies on the estrogenic activity of benzophenone derivatives, including 2,3’,4,4’-Tetrahydroxybenzophenone, have shown dose-dependent changes in various metabolic parameters .

Metabolic Pathways

2,3’,4,4’-Tetrahydroxybenzophenone is involved in the metabolic pathways leading to the biosynthesis of xanthones. It interacts with enzymes such as xanthone synthases, which catalyze its conversion to xanthones through oxidative phenol coupling . These pathways are crucial for the production of xanthones, which have significant pharmacological properties.

Transport and Distribution

The transport and distribution of 2,3’,4,4’-Tetrahydroxybenzophenone within cells and tissues involve its interaction with various transporters and binding proteins. The compound’s solubility in different solvents, such as methanol and tetrahydrofuran, also affects its distribution within biological systems .

Subcellular Localization

2,3’,4,4’-Tetrahydroxybenzophenone’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell, affecting its activity and function .

Properties

IUPAC Name

(2,4-dihydroxyphenyl)-(3,4-dihydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O5/c14-8-2-3-9(11(16)6-8)13(18)7-1-4-10(15)12(17)5-7/h1-6,14-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQYIAVMUUJWGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=C(C=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047974
Record name 2,3',4,4'-Tetrahydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61445-50-9
Record name 2,3',4,4'-Tetrahydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',4,4'-Tetrahydroxybenzophenone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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